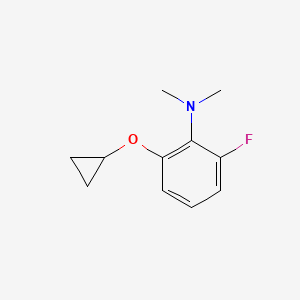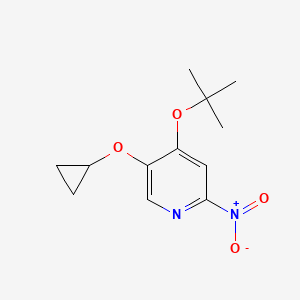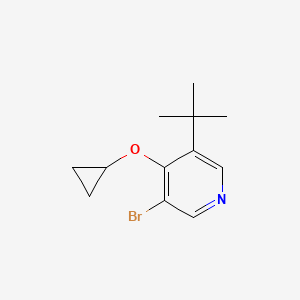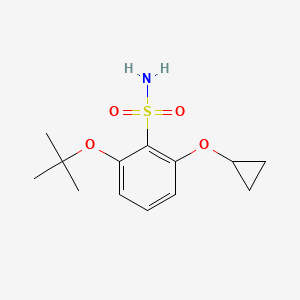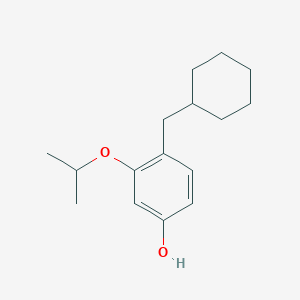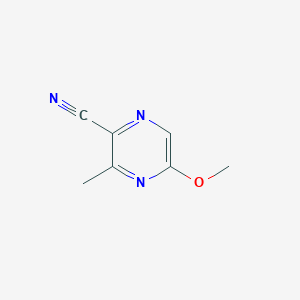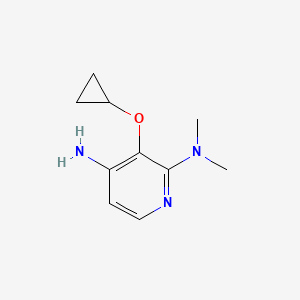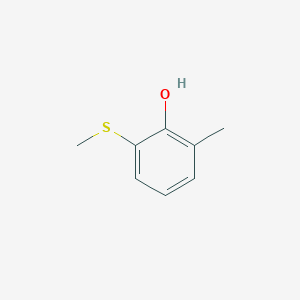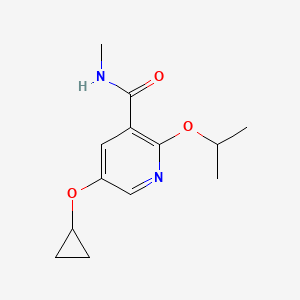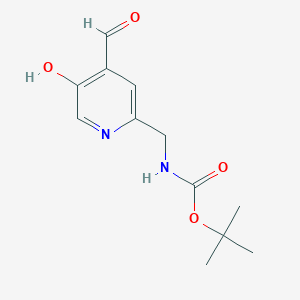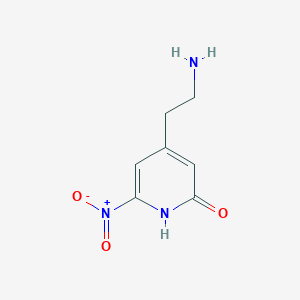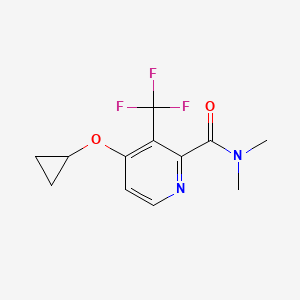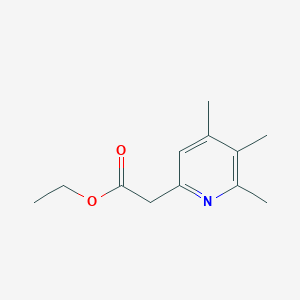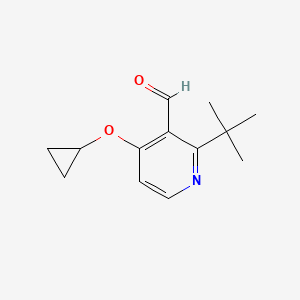
2-Tert-butyl-4-cyclopropoxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-cyclopropoxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a tert-butyl group at the second position, a cyclopropoxy group at the fourth position, and an aldehyde group on the nicotinic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxynicotinaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 4-cyclopropoxynicotinaldehyde with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the cyclopropanation of 2-tert-butyl-4-vinylpyridine using a cyclopropanating agent such as diiodomethane in the presence of a zinc-copper couple. This method provides a direct route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-4-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and cyclopropoxy groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-Tert-butyl-4-cyclopropoxynicotinic acid.
Reduction: 2-Tert-butyl-4-cyclopropoxynicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Tert-butyl-4-cyclopropoxynicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butyl-4-methoxyphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,4-Ditert-butylphenol: Investigated for its antifungal and antioxidant activities.
Uniqueness
2-Tert-butyl-4-cyclopropoxynicotinaldehyde is unique due to the presence of both a cyclopropoxy group and a nicotinaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-tert-butyl-4-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)12-10(8-15)11(6-7-14-12)16-9-4-5-9/h6-9H,4-5H2,1-3H3 |
Clé InChI |
BKIHQCGPQZGIIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=CC(=C1C=O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


